1-Cyclopropyl-3-methylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

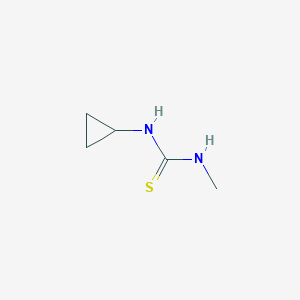

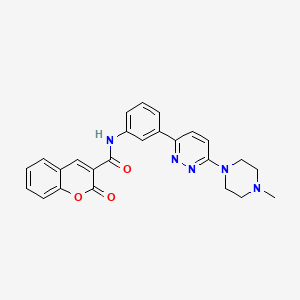

1-Cyclopropyl-3-methylthiourea is a chemical compound with the molecular formula C5H10N2S and a molecular weight of 130.21 . It has an IUPAC name of N-cyclopropyl-N’-methylthiourea .

Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-3-methylthiourea is 1S/C5H10N2S/c1-6-5(8)7-4-2-3-4/h4H,2-3H2,1H3,(H2,6,7,8) . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

1-Cyclopropyl-3-methylthiourea has a molecular weight of 130.21 . Additional physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Chemistry and Synthesis

Cyclopropene Derivatives in Synthesis : Cyclopropene compounds are utilized in stereo- and regioselective cycloaddition reactions. They serve as precursors for the synthesis of biologically relevant spiro[cyclopropa[ a]pyrrolizine-2,2'-indene] derivatives and functionally substituted cyclopropa[ a]pyrrolizine derivatives. This indicates potential routes for synthesizing complex organic structures from cyclopropyl derivatives (Filatov et al., 2019).

Application in Drug Molecules : The cyclopropyl fragment is increasingly used in drug development due to its ability to enhance potency, reduce off-target effects, and address multiple challenges in drug discovery. This highlights the potential pharmacological relevance of compounds containing cyclopropyl groups (Talele, 2016).

Organochalcogen Compounds in Donor-Acceptor Cyclopropane Chemistry : Research on donor-acceptor cyclopropanes, including those involving sulfur and selenium, showcases the utility of these compounds in synthesizing sulfur- and selenium-containing compounds, potentially indicating applications for thiourea derivatives in generating complex molecules with biological significance (Augustin & Werz, 2021).

Catalytic Activity in Voltammetry : N-methylthiourea demonstrates catalytic activity in the electroreduction of metal ions, suggesting that methylthiourea derivatives, like 1-Cyclopropyl-3-methylthiourea, could have applications in analytical chemistry and sensor development (Nosal-Wiercińska & Dalmata, 2009).

properties

IUPAC Name |

1-cyclopropyl-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-6-5(8)7-4-2-3-4/h4H,2-3H2,1H3,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDKEHNTDWYCGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

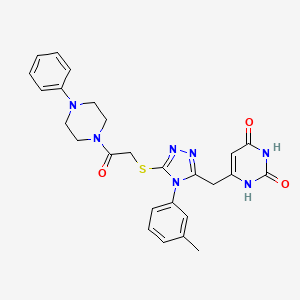

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2594101.png)

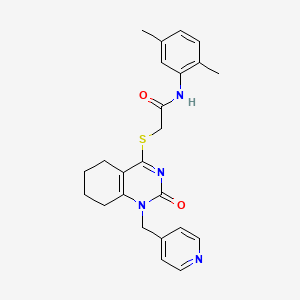

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2594105.png)

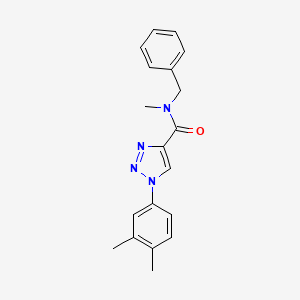

![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B2594106.png)

![7-Chloro-5-[4-(2-furoyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2594109.png)

![2-amino-N-[1-(thiophen-2-yl)ethyl]pentanamide hydrochloride](/img/structure/B2594110.png)

![N-isopropyl-4-(4-methylbenzyl)-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2594111.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2594112.png)

![2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride](/img/structure/B2594115.png)